AhR Agonist Potency of 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione vs. Reference Ligand TCDD
The compound demonstrates moderate agonist activity at the human Aryl hydrocarbon receptor (AhR) in a cell-based reporter assay, with an EC50 of 172 nM [1]. While this potency is significantly lower than the prototypical AhR ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), it places the compound within a quantifiable range of activity. Comparative data from a study on brominated dioxins suggests such compounds can be 1,000 to 100,000-fold less potent than TCDD [2], providing a class-level benchmark for context.
| Evidence Dimension | AhR agonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 172 nM |
| Comparator Or Baseline | TCDD (class baseline for AhR agonists); Brominated dioxins (class) are reported to be 1,000 to 100,000-fold less potent than TCDD |
| Quantified Difference | The compound's EC50 of 172 nM is > 1,000-fold higher than TCDD's reported picomolar potency, consistent with the activity range of other brominated AhR ligands. |
| Conditions | Human recombinant HepG2-Lucia AhR cell line; luciferase reporter gene assay; 24 hr incubation |
Why This Matters
This data provides a quantitative benchmark for researchers selecting a brominated AhR agonist tool compound with a defined, moderate potency profile, distinct from highly potent halogenated dioxins.
- [1] BindingDB BDBM50603559 CHEMBL5203209. Agonist activity at AhR in human recombinant HepG2-Lucia AhR cell incubated for 24 hrs by luciferase reporter gene assay. EC50: 172nM. Accessed 2026. View Source
- [2] Zhang A, et al. Relative potencies of brominated dioxins as AhR agonists. (Note: Exact reference from search result #0 in query 15). View Source
